薯蓣素III

描述

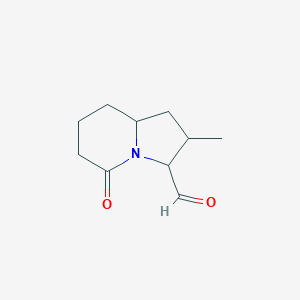

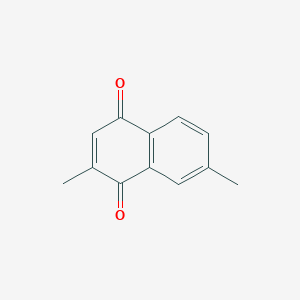

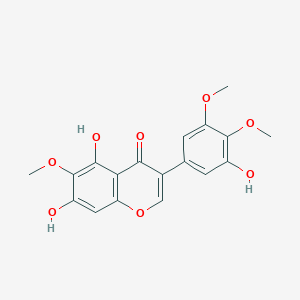

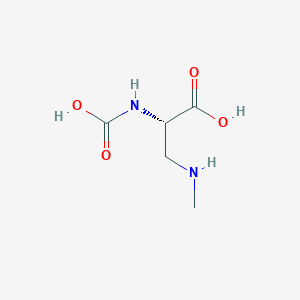

Batatasin III is a stilbenoid, a type of natural product found in various organisms including Coelogyne elata and Dendrobium draconis . It has a molecular formula of C15H16O3 and a molecular weight of 244.28 g/mol .

Synthesis Analysis

Batatasin III and its analogs have been synthesized for various studies . In one study, 26 batatasin III analogs were synthesized and their anti-inflammatory activity was evaluated in vitro .

Molecular Structure Analysis

Batatasin III has a simple and unique structure compared to other anti-inflammatory agents . It’s a bibenzyl natural product . The IUPAC name for batatasin III is 3-[2-(3-hydroxyphenyl)ethyl]-5-methoxyphenol .

Chemical Reactions Analysis

Batatasin III and its analogs have shown significant anti-inflammatory activity in vitro . For instance, one of the analogs significantly inhibited nitric oxide production with an IC 50 value of 12.95 μM .

Physical And Chemical Properties Analysis

The physical and chemical properties of batatasin III include a molecular weight of 244.28 g/mol, XLogP3-AA of 3.4, hydrogen bond donor count of 2, hydrogen bond acceptor count of 3, and rotatable bond count of 4 .

科学研究应用

抗伤害感受作用和中枢神经系统安全性

薯蓣素III是树兰属中发现的一种芪类化合物,已在小鼠炎症疼痛模型中显示出显著的抗伤害感受作用。研究表明,50 mg/kg的薯蓣素III可以引起与10 mg/kg的吲哚美辛相当的抗伤害感受作用。此外,薯蓣素III显着降低了LPS刺激细胞中炎症介质的水平。重要的是,在用薯蓣素III治疗的小鼠中未观察到潜在的中枢神经系统(CNS)副作用 (Hasriadi 等人,2022)。

植物物种中的化感作用

薯蓣素-III与常绿矮灌木黑乌鸦的化感作用有关。已显示这种酚类化合物可以抑制各种植物物种的萌发和根伸长,尽管这种作用可以被生长基质改变。该化合物的植物毒性已在生物测定中得到证实,但其在黑乌鸦叶和腐殖质中测量的含量并不能预测对根伸长的抑制作用 (González 等人,2015)。

作为α-葡萄糖苷酶抑制剂的抗糖尿病活性

薯蓣素,特别是薯蓣素III,已被确认为有前途的α-葡萄糖苷酶抑制剂,使其成为抗糖尿病药的潜在候选者。薯蓣素III以可逆和非竞争的方式抑制α-葡萄糖苷酶,表明其在减轻餐后高血糖和作为糖尿病管理功能性食品中的潜在作用 (胡卫平等人,2015)。

抗癌特性

薯蓣素III已表现出潜在的抗癌活性,特别是在抑制人肺癌细胞迁移方面。它已显示出抑制上皮-间质转化(EMT)和减少丝状伪足形成,影响癌细胞的迁移和侵袭能力。这将薯蓣素III确立为进一步研究的潜在化合物,旨在找到更有效的肺癌治疗方法 (Pinkhien 等人,2017)。

抗群体感应效应

薯蓣素III显示出有希望的抗群体感应(QS)活性,这是一种对抗细菌感染的新方法。它有效抑制紫晶菌CV026中紫罗兰素的产生和生物膜的形成,而不影响细菌的生长。分子对接研究也支持其与 QS 相关蛋白的强结合相互作用 (Farha 等人,2023)。

抗真菌和抗原生动物特性

已发现薯蓣素III具有抗真菌和抗原生动物特性,为其用于治疗真菌和原生动物引起的感染提供了基础 (Cretton 等人,2018)。

安全和危害

未来方向

属性

IUPAC Name |

3-[2-(3-hydroxyphenyl)ethyl]-5-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O3/c1-18-15-9-12(8-14(17)10-15)6-5-11-3-2-4-13(16)7-11/h2-4,7-10,16-17H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYQXIUVIYICVCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)O)CCC2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00904195 | |

| Record name | Batatasin III | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00904195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Batatasin III | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030636 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

batatasin III | |

CAS RN |

56684-87-8 | |

| Record name | Batatasin III | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56684-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Batatasin III | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00904195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Batatasin III | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030636 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

93.5 - 94.5 °C | |

| Record name | Batatasin III | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030636 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B162175.png)

![4-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide](/img/structure/B162177.png)